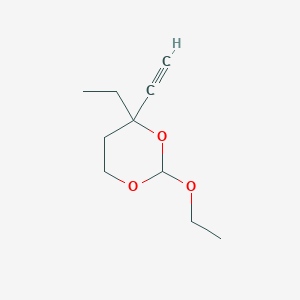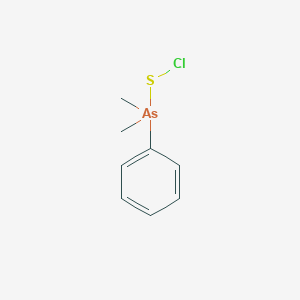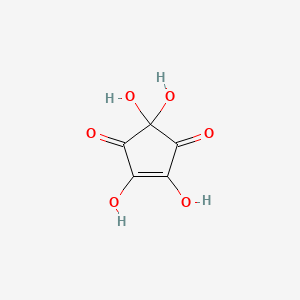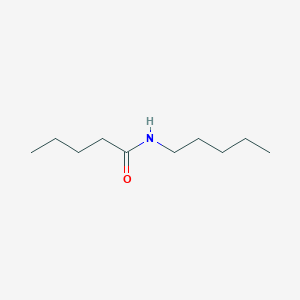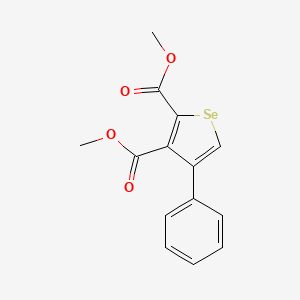
Dimethyl 4-phenylselenophene-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-phenylselenophene-2,3-dicarboxylate is an organic compound belonging to the class of selenophenes, which are heterocyclic compounds containing selenium This compound is characterized by the presence of two ester groups and a phenyl group attached to the selenophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4-phenylselenophene-2,3-dicarboxylate typically involves the reaction of 4-phenylselenophene-2,3-dicarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and cost-effectiveness. Continuous flow reactors and automated purification systems are often employed to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 4-phenylselenophene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and selenophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted selenophenes and phenyl derivatives.
Aplicaciones Científicas De Investigación
Dimethyl 4-phenylselenophene-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of dimethyl 4-phenylselenophene-2,3-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical processes. The presence of selenium in the molecule contributes to its unique reactivity and potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 4-phenylthiophene-2,3-dicarboxylate: Similar structure but contains sulfur instead of selenium.
Dimethyl 4-phenylfuran-2,3-dicarboxylate: Contains oxygen instead of selenium.
Dimethyl 4-phenylpyrrole-2,3-dicarboxylate: Contains nitrogen instead of selenium.
Uniqueness
Dimethyl 4-phenylselenophene-2,3-dicarboxylate is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs.
Propiedades
Número CAS |
64254-45-1 |
|---|---|
Fórmula molecular |
C14H12O4Se |
Peso molecular |
323.21 g/mol |
Nombre IUPAC |
dimethyl 4-phenylselenophene-2,3-dicarboxylate |
InChI |
InChI=1S/C14H12O4Se/c1-17-13(15)11-10(9-6-4-3-5-7-9)8-19-12(11)14(16)18-2/h3-8H,1-2H3 |
Clave InChI |
FPGKCJSXQACZKH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C([Se]C=C1C2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide](/img/structure/B14501249.png)
![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester](/img/structure/B14501250.png)
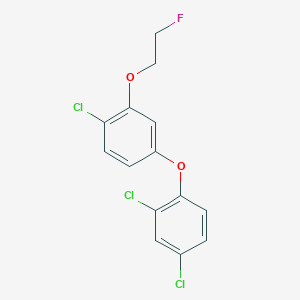
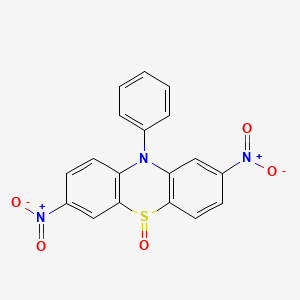
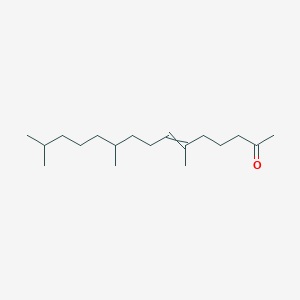
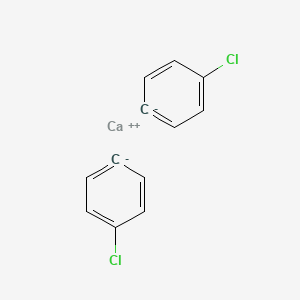
![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium](/img/structure/B14501281.png)
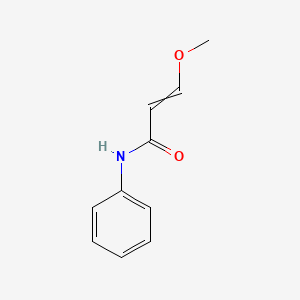
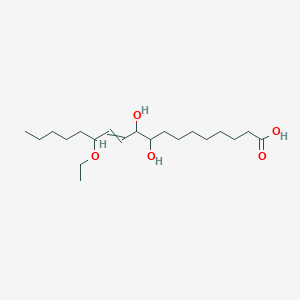
![2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14501300.png)
